ethyl (3-benzyl-4-thioxo-3,4-dihydro-1-phthalazinyl)acetate
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Overview
Description
Ethyl (3-benzyl-4-thioxo-3,4-dihydro-1-phthalazinyl)acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a thioxo-phthalazinone derivative that has shown potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of ethyl (3-benzyl-4-thioxo-3,4-dihydro-1-phthalazinyl)acetate is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting specific enzymes or signaling pathways that are involved in the development and progression of various diseases.
Biochemical and physiological effects:
Ethyl (3-benzyl-4-thioxo-3,4-dihydro-1-phthalazinyl)acetate has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and modulate neurotransmitter levels in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl (3-benzyl-4-thioxo-3,4-dihydro-1-phthalazinyl)acetate in lab experiments is its high potency and specificity towards its target enzymes or signaling pathways. However, one of the limitations is its low solubility in aqueous solutions, which may affect its bioavailability and activity in biological systems.
Future Directions
There are several future directions for research on ethyl (3-benzyl-4-thioxo-3,4-dihydro-1-phthalazinyl)acetate. One direction is to investigate its potential as a therapeutic agent in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to develop more efficient and effective methods for synthesizing this compound and its derivatives. Additionally, further studies are needed to elucidate its precise mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
The synthesis of ethyl (3-benzyl-4-thioxo-3,4-dihydro-1-phthalazinyl)acetate involves the condensation of 3-benzyl-4-thioxo-3,4-dihydro-1-phthalazinone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Scientific Research Applications
Ethyl (3-benzyl-4-thioxo-3,4-dihydro-1-phthalazinyl)acetate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
ethyl 2-(3-benzyl-4-sulfanylidenephthalazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-2-23-18(22)12-17-15-10-6-7-11-16(15)19(24)21(20-17)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCWEVFJLPOLQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN(C(=S)C2=CC=CC=C21)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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